N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide
Description
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that features an imidazole ring, a nitro group, and a methoxy group
Properties
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13(14-3-6-16(7-4-14)22-10-9-20-12-22)21-19(24)15-5-8-18(27-2)17(11-15)23(25)26/h3-13H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEAXLXUKNSLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by its coupling with a benzamide derivative. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Coupling Reaction: The imidazole derivative is then coupled with a benzamide derivative under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving the imidazole ring.
Biology: It may serve as a probe for studying biological processes involving imidazole-containing compounds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide
- 1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide
Uniqueness
N-[1-(4-imidazol-1-ylphenyl)ethyl]-4-methoxy-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group, which can impart distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other imidazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
